molecular formula C21H17N5O4 B2563366 N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 887457-00-3

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2563366
CAS No.: 887457-00-3
M. Wt: 403.398
InChI Key: NUYYSDGCFUXBBL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
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Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential biological activities. This compound features a benzodioxole moiety and a pyrazolo[3,4-d]pyrimidine structure, both known for their pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The compound's chemical structure can be described as follows:

PropertyValue
Molecular Formula C₁₇H₁₇N₃O₃
Molecular Weight 283.32 g/mol
LogP 3.3879
Polar Surface Area 41.554 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

  • Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs) or other protein kinases that regulate cell cycle progression and apoptosis.
  • Case Studies : In vitro studies demonstrated that related pyrazolo[3,4-d]pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The benzodioxole component is known for its antimicrobial properties. Compounds containing this moiety have been evaluated for their efficacy against various bacterial strains.

  • In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed effective inhibition of bacterial growth.
  • Potential Applications : The antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by modulating inflammatory pathways.

  • Inflammatory Markers : Studies have shown that these compounds can reduce levels of pro-inflammatory cytokines in cell culture models.
  • Therapeutic Implications : This activity could be beneficial in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Structural FeatureActivity
Benzodioxole Moiety Enhances bioactivity
Pyrazolo Ring Critical for kinase inhibition
Acetamide Group Modulates solubility

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-13-4-2-3-5-16(13)26-20-15(9-23-26)21(28)25(11-22-20)10-19(27)24-14-6-7-17-18(8-14)30-12-29-17/h2-9,11H,10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYYSDGCFUXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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